



# Application Notes and Protocols for the Quantification of Disperse Red 177

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Compound of Interest		
Compound Name:	Disperse Red 177	
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These application notes provide detailed methodologies for the quantitative analysis of **Disperse Red 177** in various matrices. The protocols are intended for researchers, scientists, and professionals in quality control and drug development.

## **Overview of Analytical Methods**

The quantification of **Disperse Red 177**, a synthetic azo dye with the chemical formula C<sub>20</sub>H<sub>18</sub>N<sub>6</sub>O<sub>4</sub>S, is crucial for quality control in manufacturing, environmental monitoring, and safety assessment of consumer products.[1][2] The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and UV-Visible (UV-Vis) Spectrophotometry. HPLC offers high sensitivity and selectivity for complex matrices, while UV-Vis spectrophotometry provides a rapid and cost-effective method for routine analysis in simpler sample solutions.

# **Quantitative Data Summary**

The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on instrumentation and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)



Parameter	Typical Value	Description
Linearity (R²)	≥ 0.999	Demonstrates a proportional relationship between analyte concentration and detector response.[3]
Limit of Detection (LOD)	~0.05 μg/mL	The lowest amount of analyte that can be detected but not necessarily quantified.[3]
Limit of Quantification (LOQ)	~0.15 μg/mL	The lowest amount of analyte that can be quantitatively determined with precision and accuracy.
Accuracy (Recovery)	95.0% - 105.0%	The closeness of the experimental value to the true value, assessed by analyzing spiked samples.[3]
Precision (RSD%)	≤ 2.0%	The degree of scatter between a series of measurements of the same homogeneous sample.[3]

Table 2: UV-Visible Spectrophotometry



Parameter	Typical Value	Description
Linearity (R²)	≥ 0.998	Indicates a proportional relationship between absorbance and concentration (Beer's Law).
Limit of Detection (LOD)	$\sim$ 2.5 x 10 <sup>-6</sup> mol L <sup>-1</sup>	The lowest detectable concentration of the analyte.[4] [5]
Limit of Quantification (LOQ)	~8.2 x 10 <sup>-6</sup> mol L <sup>-1</sup>	The lowest concentration that can be quantified with acceptable precision.[4][5]
Accuracy (Recovery)	90.0% - 110.0%	The percentage of the true amount of analyte recovered from a sample matrix.[4][5]
Precision (RSD%)	≤ 3.0%	The relative standard deviation of replicate measurements.

# **Experimental Protocols**

# Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

This method provides a robust and sensitive approach for the quantification of **Disperse Red**177, particularly in complex matrices such as textile extracts.

#### 3.1.1. Instrumentation and Materials

- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[3]
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).[3]
- Reagents:



- Disperse Red 177 reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate[6]
- Filters: 0.45 μm syringe filters for sample clarification.
- 3.1.2. Chromatographic Conditions
- Mobile Phase A: 10 mM Ammonium acetate in water[6]
- Mobile Phase B: Acetonitrile[6]
- Gradient: 40% B to 98% B over 17 minutes[6]
- Flow Rate: 0.5 mL/min
- Column Temperature: 30 °C[6]
- Injection Volume: 10 μL
- Detection Wavelength: 530 nm (based on the red color of the dye)
- 3.1.3. Standard and Sample Preparation
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **Disperse Red 177** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[3]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 μg/mL to 20 μg/mL.
- Sample Preparation (from Textiles):



- Weigh 1 gram of the textile sample and place it in a flask.[8]
- Add 20 mL of methanol and sonicate at 50 °C for 30 minutes.[8]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[8]
- Filter the supernatant through a 0.45 μm syringe filter before injection.[8]
- 3.1.4. Quantification Construct a calibration curve by plotting the peak area of the **Disperse**Red 177 standards against their known concentrations. Determine the concentration of

  Disperse Red 177 in the samples by interpolating their peak areas from the calibration curve.



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Caption: Workflow for HPLC-UV analysis of **Disperse Red 177**.

## **Method 2: UV-Visible Spectrophotometry**

This method is suitable for the rapid quantification of **Disperse Red 177** in solutions where interfering substances are minimal.

#### 3.2.1. Instrumentation and Materials

- UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning in the visible range.
- Cuvettes: 1 cm path length quartz or glass cuvettes.



- Reagents:
  - Disperse Red 177 reference standard
  - Dimethylformamide (DMF) or other suitable solvent

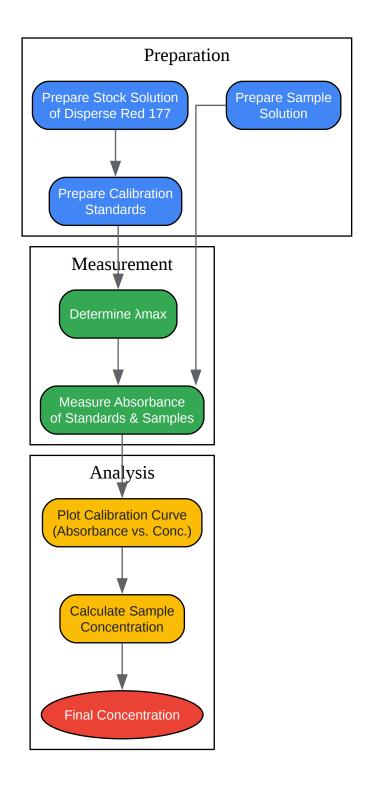
#### 3.2.2. Measurement Parameters

- Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of Disperse Red 177 from 400 nm to 700 nm. The λmax is expected to be around 530 nm.
- Blank: Use the solvent (e.g., DMF) as the blank.

#### 3.2.3. Standard and Sample Preparation

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Disperse Red 177 and dissolve it in 100 mL of DMF in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMF to cover the desired concentration range (e.g., 1 μg/mL to 10 μg/mL).
- Sample Preparation: Dilute the sample solution with DMF to ensure the absorbance reading falls within the linear range of the calibration curve.
- 3.2.4. Quantification Measure the absorbance of the standard solutions and the sample solutions at the  $\lambda$ max. Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of **Disperse Red 177** in the samples from this curve.





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Caption: Workflow for UV-Vis spectrophotometric analysis.

## **Method Validation**



To ensure the reliability of the analytical data, the described methods should be validated according to ICH guidelines.[9][10] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[10] For HPLC, this is demonstrated by the resolution of the analyte peak from other peaks.
- Linearity: Assessed by analyzing a series of standards over a defined concentration range and demonstrating a linear relationship between concentration and response.[3]
- Accuracy: Determined by performing recovery studies on samples spiked with a known amount of Disperse Red 177.[3]
- Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing multiple preparations of a homogeneous sample.[3]

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